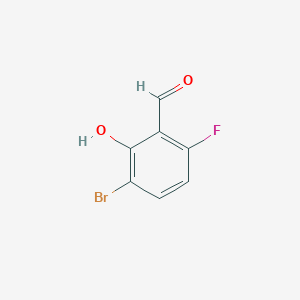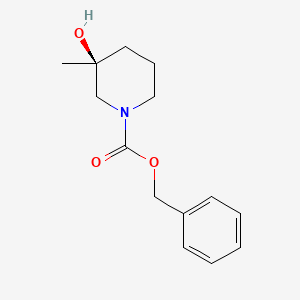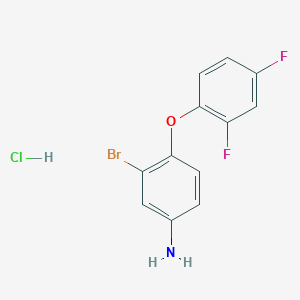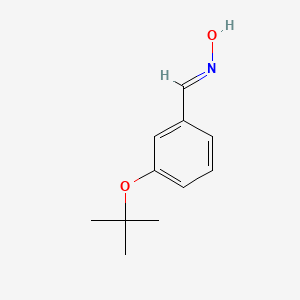![molecular formula C12H21NO3 B3034710 Endo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane CAS No. 2102411-57-2](/img/structure/B3034710.png)
Endo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane
Descripción general
Descripción
The 8-azabicyclo[3.2.1]octane scaffold is a fundamental structure within the family of tropane alkaloids, which are known for their diverse and significant biological activities. The importance of these compounds has led to a concerted effort by researchers to develop stereoselective methods for constructing this bicyclic framework. The enantioselective synthesis of such structures is particularly challenging and has been the focus of many studies, aiming to create the scaffold with precise stereochemical control .
Synthesis Analysis
Research has traditionally focused on the enantioselective construction of acyclic precursors that contain all necessary stereochemical information, which then facilitates the controlled formation of the 8-azabicyclo[3.2.1]octane core. However, alternative methodologies have been reported where stereochemical control is directly achieved during the transformation that forms the bicyclic architecture or through desymmetrization processes starting from achiral tropinone derivatives. These methods are crucial for the synthesis of complex tropane alkaloids and have been compiled and reviewed, highlighting significant advancements in this field .
Molecular Structure Analysis
The molecular structure of endo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane is characterized by the presence of a bicyclic ring system that includes a nitrogen atom. This structure is a key intermediate in the synthesis of various tropane alkaloids. The stereochemistry of this scaffold is particularly important as it can significantly influence the biological activity of the derived compounds. The endo configuration refers to the relative orientation of substituents within the bicyclic system, which is a critical factor in the synthesis and subsequent reactivity of these molecules .
Chemical Reactions Analysis
The reactivity of the 8-azabicyclo[3.2.1]octane derivatives can vary significantly depending on the substitution pattern and the stereochemistry. For instance, novel endo-6,7-epoxy-8-azabicyclo[3.2.1]octane derivatives have been synthesized, displaying different reactivities compared to their exo-analogues. The exo-epoxides, in particular, show resistance to ring opening during hydride reduction and catalytic hydrogenolysis, which has been exploited in the total synthesis of scopine, pseudoscopine, and nor-derivatives. These findings demonstrate the importance of stereochemistry in the chemical behavior of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of endo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane and its derivatives are influenced by the bicyclic structure and the functional groups attached to it. The hydroxy and epoxy groups, for example, play a significant role in the solubility, reactivity, and overall chemical profile of these molecules. The resistance of certain derivatives to chemical transformations, such as ring opening, is a notable property that can be leveraged in synthetic strategies to produce a variety of tropane alkaloids with potential biological applications .
Aplicaciones Científicas De Investigación
Synthetic Utility in Constrained Amino Acids The synthesis and applications of endo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane derivatives have been explored in the context of constrained amino acids. Caputo et al. (2006) reported the synthesis of diastereomeric 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acids using exo- and endo-norbornene amino acids as chiral building blocks, highlighting the compound's utility in creating optically pure alpha,gamma- and alpha,delta-diamino acids with sterical constraints (Caputo et al., 2006).
Tropane Alkaloid Synthesis Research into the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, the central core of tropane alkaloids, emphasizes the importance of this structure in synthesizing biologically active molecules. Rodríguez et al. (2021) compiled methodologies for stereoselective synthesis, underscoring the versatility of the endo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane scaffold in natural product synthesis (Rodríguez et al., 2021).
Chemical Structure and Bonding Batsanov et al. (2000) detailed the structural characteristics of a related compound, providing insights into the bonding and spatial arrangement pertinent to endo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane derivatives. This work contributes to understanding the chemical behavior and potential reactivity of such compounds (Batsanov et al., 2000).
Methodological Innovations in Synthesis The development of novel methodologies for synthesizing constrained bicyclic structures, such as the work by Grainger et al. (2012) on semipinacol rearrangement, demonstrates the compound's role in advancing synthetic organic chemistry. This rearrangement facilitates the preparation of the 6-azabicyclo[3.2.1]octane ring system, prevalent in several biologically active molecules (Grainger et al., 2012).
Catalysis and Chemical Transformations Recent studies, such as those by Toda et al. (2023), explore the catalytic potential of structures closely related to endo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane. Their work on nitroxyl radical/hydroxylamine frameworks for copper-cocatalyzed aerobic alcohol oxidation highlights the broader applicability of such bicyclic compounds in catalysis and oxidation reactions (Toda et al., 2023).
Propiedades
IUPAC Name |
tert-butyl (1R,5S,6S)-6-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-5-4-6-9(13)10(14)7-8/h8-10,14H,4-7H2,1-3H3/t8-,9+,10+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZKCLOQMYZAGC-UTLUCORTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC1C(C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CCC[C@H]1[C@H](C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Endo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7,8-Dihydro-6H-[1,3]dioxolo[4,5-e]isoindole hydrochloride](/img/structure/B3034631.png)


![[1-(4-Chloro-phenyl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine 2hcl](/img/structure/B3034637.png)
![Bis(1-[4-(aminomethyl)piperidin-1-yl]ethan-1-one); oxalic acid](/img/structure/B3034639.png)
![{3-Azabicyclo[3.1.1]heptan-6-yl}methanol hydrochloride](/img/structure/B3034640.png)
![2-Azabicyclo[2.2.1]heptan-6-ol hydrochloride](/img/structure/B3034641.png)

![Bis(8,8-difluoro-2-azaspiro[4.5]decane); oxalic acid](/img/structure/B3034644.png)

![8-Azabicyclo[3.2.1]octan-2-one hydrochloride](/img/structure/B3034647.png)
